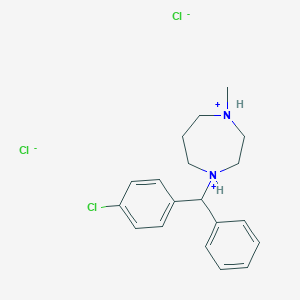

Homochlorcyclizine dihydrochloride

概要

説明

ホモクロルシクリジン二塩酸塩は、ジフェニルメチルピペラジン系に属する抗ヒスタミン薬です。1965年から日本で販売されており、アレルギーやその他の病状の治療に使用されています。この化合物は、抗コリン作用、抗ドーパミン作用、抗セロトニン作用を示します .

準備方法

合成経路と反応条件

ホモクロルシクリジン二塩酸塩は、ベンジドリル構造とホモピペラジン構造の修飾を含む一連の化学反応によって合成されます。重要な手順には以下が含まれます。

ベンジドリルクロリドの形成: ベンジドリルクロリドは、ベンジドロールと塩化チオニルを反応させることで調製されます。

ホモピペラジンとの反応: 次に、ベンジドリルクロリドは、塩基の存在下でホモピペラジンと反応させて、N-p-クロロ-ベンジドリル-N'-メチル-ホモピペラジンを形成します。

二塩酸塩の形成: 最後の段階では、遊離塩基を塩酸で処理して、二塩酸塩に変換します.

工業生産方法

ホモクロルシクリジン二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 工業用反応器で、ベンジドリルクロリドとホモピペラジンを大量に反応させます。

精製: 粗生成物は、再結晶またはクロマトグラフィー技術を使用して精製されます。

二塩酸塩への変換: 精製された化合物は、次に二塩酸塩に変換され、最終製品に製剤化されます.

化学反応の分析

反応の種類

ホモクロルシクリジン二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するN-オキシドを形成するために酸化される可能性があります。

還元: 還元反応は、この化合物をその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ホモクロルシクリジンのN-オキシド。

還元: この化合物の還元型。

置換: 薬理学的特性が変更された置換誘導体.

科学研究への応用

ホモクロルシクリジン二塩酸塩は、幅広い科学研究への応用を持っています。

化学: 抗ヒスタミン活性と構造活性相関を研究するためのモデル化合物として使用されます。

生物学: セロトニンシグナル伝達やドーパミンシグナル伝達など、さまざまな生物学的経路に対する影響が調査されています。

医学: アレルギー性疾患、そう痒症、じん麻疹の治療のための臨床研究に使用されています。

科学的研究の応用

Pharmacological Research

Homochlorcyclizine dihydrochloride is extensively used in pharmacological studies to understand antihistamine activity and structure-activity relationships. Its unique combination of properties makes it a valuable model compound for exploring new antihistamine formulations.

Clinical Applications

The compound has been investigated for its effectiveness in treating various allergic conditions, including:

- Allergic Rhinitis

- Urticaria

- Pruritus

- Certain types of asthma

Clinical studies have demonstrated its efficacy in managing symptoms associated with these conditions, often in cases where other antihistamines are ineffective .

Biochemical Studies

Research has focused on its effects on biological pathways, particularly those involving serotonin and dopamine signaling. Studies have shown that this compound can modulate these pathways, providing insights into its broader therapeutic potential beyond allergy treatment .

Industrial Applications

In pharmaceutical development, this compound serves as a reference compound for developing new antihistamines. Its synthesis methods are studied to optimize production processes for similar compounds.

Case Study 1: Efficacy in Allergic Conditions

A clinical trial demonstrated that patients with chronic urticaria responded positively to treatment with this compound when conventional antihistamines failed. The study highlighted significant reductions in itch severity and hives after administration over a four-week period.

Case Study 2: Antiserotonergic Effects

Research investigating the antiserotonergic properties revealed that this compound could effectively reduce serotonin-mediated responses in vitro, suggesting potential applications in treating serotonin-related disorders.

作用機序

ホモクロルシクリジン二塩酸塩は、主にヒスタミンH1受容体の拮抗作用によって効果を発揮します。この作用は、アレルギー反応の重要なメディエーターであるヒスタミンの効果を阻害します。さらに、この化合物は、抗コリン作用、抗ドーパミン作用、抗セロトニン作用を示し、治療効果に貢献しています。分子標的は、ヒスタミンH1受容体、ムスカリン性アセチルコリン受容体、セロトニン受容体です .

類似の化合物との比較

類似の化合物

クロルシクリジン: 同様の特性を持つ別の抗ヒスタミン薬ですが、薬物動態が異なります。

ヒドロキシジン: 抗ヒスタミン作用と抗コリン作用を共有しますが、化学構造が異なります。

独自性

ホモクロルシクリジン二塩酸塩は、抗ヒスタミン作用、抗コリン作用、抗ドーパミン作用、抗セロトニン作用を組み合わせている点が特徴です。この多面的な薬理学的プロファイルにより、さまざまなアレルギー性疾患やそう痒症の治療に効果を発揮します .

類似化合物との比較

Similar Compounds

Chlorcyclizine: Another antihistamine with similar properties but different pharmacokinetics.

Hydroxyzine: Shares antihistamine and anticholinergic properties but has a different chemical structure.

Meclizine: Used for similar indications but differs in its molecular structure and receptor affinity

Uniqueness

Homochlorcyclizine dihydrochloride is unique due to its combination of antihistamine, anticholinergic, antidopaminergic, and antiserotonergic properties. This multifaceted pharmacological profile makes it effective in treating a variety of allergic and pruritic conditions .

生物活性

Homochlorcyclizine dihydrochloride, a derivative of cyclizine, is an antihistamine primarily used for its effectiveness in treating allergic reactions and pruritus. This article explores its biological activity, pharmacological properties, and clinical implications based on diverse sources.

- Molecular Formula : CHClN

- Molecular Weight : 387.774 g/mol

- Stereochemistry : Racemic

- CAS Registry Number : 1982-36-1

Homochlorcyclizine functions as a histamine H1 receptor antagonist , blocking the action of histamine at H1 receptors, which are implicated in allergic responses. This action helps alleviate symptoms associated with allergies such as itching and urticaria.

Pharmacological Properties

Homochlorcyclizine exhibits several notable pharmacological effects:

-

Inhibition of Contractions :

- It inhibits bradykinin-induced contractions in isolated guinea pig ileum.

- It partially blocks contractions induced by slow-reacting substances of anaphylaxis (SRS-A).

- It completely inhibits histamine-induced contractions at concentrations as low as 0.1 μg/mL and serotonin or acetylcholine-induced contractions at 1 μg/mL .

- Anti-allergic Effects :

- Adverse Reactions :

Efficacy in Allergic Conditions

Clinical trials have demonstrated the efficacy of homochlorcyclizine in managing symptoms of allergic conditions. In a study focusing on patients with pruritus due to various skin diseases, homochlorcyclizine was found to significantly reduce itching and improve overall patient comfort .

Case Study: Acute Eosinophilic Pneumonia

A notable case involved a 70-year-old male who developed dyspnea after taking homochlorcyclizine for itching. The patient was diagnosed with acute eosinophilic pneumonia, attributed to the antihistamine. This case underscores the importance of monitoring respiratory symptoms in patients receiving this medication .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 387.774 g/mol |

| Mechanism | H1 receptor antagonist |

| Main Indications | Allergic rhinitis, urticaria |

| Inhibition Concentrations | Histamine: 0.1 μg/mL; Serotonin/Acetylcholine: 1 μg/mL |

| Reported Adverse Effects | Acute eosinophilic pneumonia |

特性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFQWFTNVMTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982-36-1 | |

| Record name | Homochlorcyclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。